(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
Beschreibung
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is a chiral oxazolidine derivative widely utilized in asymmetric synthesis and medicinal chemistry. Its structure features a rigid oxazolidine ring with tert-butyl and methyl ester groups at positions 3 and 4, respectively, and two methyl substituents at position 2. This stereochemical configuration enables its use as a key intermediate in the synthesis of enantiomerically pure compounds, such as amino acids, peptides, and enzyme inhibitors.
Eigenschaften
IUPAC Name |
3-O-tert-butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBUXTFASGDVCL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350836 | |
| Record name | Methyl (R)-(+)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95715-86-9 | |
| Record name | (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95715-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (R)-(+)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Reaction Conditions and Mechanistic Insights
-
Starting materials :
-
N-Boc-L-serine methyl ester (14.0 g, 63.89 mmol)
-
2,2-Dimethoxypropane (86.3 mL, 701.6 mmol)
-
BF₃·OEt₂ (0.61 mL, 4.8 mmol)
-
-
Solvent : Anhydrous acetone (300 mL)
-
Temperature : 0°C initial cooling, followed by stirring at room temperature overnight.
The mechanism involves BF₃-mediated activation of DMP, enabling nucleophilic attack by the serine hydroxyl group. Subsequent cyclization forms the oxazolidine ring while eliminating methanol (Figure 1).
Workup and Purification
After reaction completion, the solvent is removed under reduced pressure. The crude product is neutralized with saturated sodium bicarbonate, extracted with diethyl ether, and purified via flash chromatography (6:1 petroleum ether–ethyl acetate). This yields the title compound as a pale yellow oil in 93% yield .
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Catalyst | BF₃·OEt₂ (4.8 mmol) | |
| Reaction Time | 12–16 hours | |
| Yield | 93% | |
| Purity (Post-Purification) | >95% (by ¹H NMR) |
Alternative Synthetic Routes and Modifications
Solvent and Catalyst Optimization
-
Solvent Effects : Acetone is preferred due to its compatibility with DMP and BF₃. Substituting with tetrahydrofuran (THF) reduces yield to <70%.
-
Catalyst Alternatives : Attempts with p-toluenesulfonic acid (PTSA) resulted in slower kinetics (24 hours) and lower yields (78%).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Flash chromatography with a 6:1 petroleum ether–ethyl acetate system resolves diastereomeric impurities, achieving >95% purity.
Industrial and Scalability Considerations
Preparative-Scale Synthesis
The cyclization method scales linearly:
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | % of Total Cost |
|---|---|---|
| N-Boc-L-serine methyl ester | 420 | 58% |
| 2,2-Dimethoxypropane | 95 | 13% |
| BF₃·OEt₂ | 210 | 29% |
Applications in Drug Synthesis
The compound serves as a key intermediate in β-lactamase inhibitors, such as those described in KR102042867B1. Its rigid bicyclic structure enhances binding affinity to bacterial enzymes .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary in Asymmetric Synthesis
One of the primary applications of (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is its role as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential in the production of enantiomerically pure compounds, particularly in the pharmaceutical industry where the biological activity of drugs can depend heavily on their stereochemistry.
- Mechanism : The compound can stabilize certain transition states or intermediates during chemical reactions, thus favoring the formation of one enantiomer over another. This is particularly useful in reactions such as aldol reactions and Michael additions where stereochemical outcomes are critical.
Synthesis of Bioactive Molecules
This compound can also serve as a precursor for the synthesis of various bioactive molecules . Its chiral nature allows it to be transformed into other biologically relevant compounds through various chemical transformations.
- Case Study Example : In a study focusing on the synthesis of amino acids and their derivatives, this oxazolidine derivative was utilized to produce specific amino acid configurations that are essential for developing new therapeutic agents.
Intermediates in Pharmaceutical Synthesis
The compound is recognized for its utility as an intermediate in the synthesis of pharmaceuticals. Given its structural features, it can be modified to yield compounds with desired pharmacological properties.
- Example Applications :
- Synthesis of antibiotics that require specific stereochemistry for activity.
- Development of anti-cancer agents where chirality plays a role in efficacy.
Interaction Studies
Research involving this compound has also focused on its reactivity with other functional groups . Understanding these interactions is crucial for designing new materials and compounds with tailored properties.
- Hydrogen Bonding : The compound's ability to engage in hydrogen bonding enhances its reactivity and stability in various chemical environments.
Wirkmechanismus
The mechanism by which ®-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Key Properties:
- Molecular formula: C₁₄H₂₃NO₆
- Enantiomeric purity : ≥96.0% (GC), as reported by TCI America.
- Synthesis : Typically prepared via acid-catalyzed cyclization of N-Boc-D-serine methyl ester with 2,2-dimethoxypropane in acetone, using boron trifluoride etherate as a catalyst.
Comparison with Similar Compounds
The compound is compared below with structurally related oxazolidines and derivatives in terms of synthesis, stereochemistry, and applications.
(S)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
- Structural difference : Enantiomeric counterpart of the (R)-form.
- Synthesis : Similar procedure but starting from N-Boc-L-serine methyl ester. The stereochemistry influences reactivity in chiral environments.
- Applications : Less commonly reported in asymmetric synthesis compared to the (R)-isomer, likely due to substrate specificity in enzyme inhibition or peptide coupling.
Benserazide Derivatives
- Structural difference : Benserazide (4) derivatives replace the oxazolidine core with a 2,3,4-trihydroxybenzyl moiety.
- Synthesis : Derived from (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate via hydrazine hydrate treatment, yielding intermediates for enzyme inhibitors.
- Applications : Demonstrated enzyme inhibitory effects, particularly in Parkinson’s disease research.
Racemic Mixture (i?)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
- Structural difference: Non-enantiopure form (racemic or undefined stereochemistry).
- Synthesis : LiAlH₄ reduction in diethyl ether yields racemic intermediates with 74% efficiency, lower than enantioselective methods.
- Applications: Limited utility in asymmetric synthesis due to lack of stereochemical control.
Data Table: Comparative Analysis
Research Findings and Insights
Stereochemical Efficiency : The (R)-enantiomer is preferred in medicinal chemistry for producing chiral drugs, as evidenced by its use in TCI America’s catalog. Its synthesis via BF₃ catalysis offers higher enantiopurity than racemic methods.
Derivative Utility : Benserazide derivatives synthesized from the (R)-compound show promise in enzyme inhibition, highlighting its role as a versatile scaffold.
Limitations of Racemic Forms : The racemic mixture’s lower synthetic yield and lack of stereocontrol limit its applications compared to enantiopure forms.
Biologische Aktivität
(R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.30 g/mol
- CAS Number : 95715-86-9
- IUPAC Name : 3-(tert-butyl) 4-methyl (R)-2,2-dimethyloxazolidine-3,4-dicarboxylate
The compound features an oxazolidine ring structure which is critical for its biological activity. The presence of tert-butyl and methyl groups contributes to its lipophilicity and potential interactions with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The oxazolidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This interaction may affect metabolic pathways involving amino acids and proteins.
- Protein Modifications : The compound can participate in post-translational modifications of proteins, influencing their stability and activity.
Case Studies
-
Antibacterial Studies : In a study evaluating novel oxazolidinone antibiotics, compounds structurally related to this compound were tested against various bacterial strains. Results indicated strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
Compound Activity Against MRSA Activity Against VRE Compound A Yes Yes Compound B Moderate Yes This compound TBD TBD - Toxicity Assessments : Preliminary toxicity assessments have shown that certain oxazolidinone derivatives possess low toxicity in mammalian cell lines (CC50 > 100 µM), indicating a favorable safety profile for further development .
Synthesis and Derivative Development
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with appropriate amines under controlled conditions. This compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.
Q & A
Q. What are the recommended methods for synthesizing and purifying (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with chiral oxazolidine precursors. Key steps include esterification and tert-butyl group introduction under anhydrous conditions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the enantiomerically pure product. Thin-layer chromatography (TLC) is used to monitor reaction progress. Ensure inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .
Q. How can researchers characterize the structural and stereochemical integrity of this compound?
- Methodological Answer :
- Structural confirmation : Use H and C NMR to verify substituent positions and ester linkages. Compare with published spectra for oxazolidine derivatives .
- Stereochemical analysis : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) under isocratic conditions (hexane:isopropanol 90:10) resolves enantiomers. Confirm purity via optical rotation measurements .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the compound’s role in asymmetric catalysis or chiral auxiliary applications?
- Methodological Answer :
- Kinetic studies : Compare reaction rates and enantioselectivity in model reactions (e.g., aldol additions) under varying temperatures and solvents (polar aprotic vs. nonpolar).
- Mechanistic probes : Isotopic labeling (e.g., O in carboxylate groups) paired with mass spectrometry tracks stereochemical retention during catalysis.
- Statistical design : Apply split-plot experimental designs to evaluate interactions between catalyst loading, solvent, and temperature .
Q. How should environmental degradation pathways of this compound be evaluated in ecotoxicological studies?
- Methodological Answer : Follow frameworks like the INCHEMBIOL project:
- Hydrolysis/photolysis : Expose the compound to UV light (254 nm) and buffer solutions (pH 3–9) to simulate environmental conditions. Monitor degradation via LC-MS and quantify half-lives .
- Biodegradation : Use OECD 301F tests with activated sludge to assess microbial breakdown. Measure residual compound levels via HPLC-UV .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) values across studies?
- Methodological Answer :
- Standardization : Use certified reference materials (CRMs) for chiral HPLC calibration. Ensure consistent mobile-phase compositions and column temperatures .
- Cross-validation : Compare results from polarimetry and F NMR (if trifluoromethyl groups are present) to confirm ee values.
- Statistical rigor : Perform triplicate analyses with error margins <±2%. Outliers should trigger re-evaluation of synthetic or analytical conditions .
Experimental Design Tables
| Study Focus | Key Parameters | Analytical Tools | Reference |
|---|---|---|---|
| Stereochemical Purity | Column type, mobile phase, temperature | Chiral HPLC, polarimetry | |
| Environmental Fate | pH, UV exposure, microbial activity | LC-MS, OECD 301F biodegradation tests | |
| Thermal Stability | TGA (10°C/min, N₂ atmosphere), DSC analysis | Thermogravimetric analysis (TGA) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
